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Introduction
Callose, a β-1,3-glucan polymer, is a crucial component of the plant innate immune response.

Its deposition at the cell wall, particularly at the sites of pathogen attack, serves as a physical

barrier to impede pathogen ingress and is a hallmark of Pattern-Triggered Immunity (PTI). The

bacterial peptide flg22, a conserved 22-amino acid motif from flagellin, is a potent elicitor of PTI

and is widely used to study plant defense mechanisms, including callose deposition. Visualizing

and quantifying callose deposition is, therefore, a key method for assessing the activation of

plant immune responses. This document provides detailed protocols for the elicitation of

callose deposition using flg22 and its subsequent staining and quantification using aniline blue

in the model plant Arabidopsis thaliana.

Signaling Pathway for flg22-Induced Callose
Deposition
The perception of flg22 by the pattern recognition receptor (PRR) FLAGELLIN-SENSING 2

(FLS2) initiates a signaling cascade that culminates in the deposition of callose. This process

involves the production of reactive oxygen species (ROS) and the activation of callose

synthases.
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Caption: flg22-induced callose deposition signaling pathway.

Experimental Protocols
Materials

Arabidopsis thaliana plants (e.g., 4-6 week old soil-grown plants or 7-8 day old seedlings)

flg22 peptide (synthetic)

Sterile deionized water (dH₂O)

Dimethyl sulfoxide (DMSO, for mock treatment)

95% Ethanol

50% Ethanol

10x K₂HPO₄ stock solution (670 mM Potassium phosphate dibasic trihydrate, pH 12)
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67 mM K₂HPO₄ working solution (pH 12)

Aniline blue (water-soluble)

Glycerol

Microplates (12- or 24-well)

Syringes (1 mL, needleless) for leaf infiltration

Forceps

Aluminum foil

Orbital shaker

Fluorescence microscope with a DAPI or UV filter set (e.g., excitation ~365-405 nm,

emission ~470-510 nm)[1][2]

Protocol 1: flg22 Elicitation in Mature Arabidopsis
Leaves

Preparation of flg22 Solution: Prepare a 1 µM flg22 working solution in sterile dH₂O. For the

mock treatment, use sterile dH₂O containing the same concentration of DMSO used to

dissolve the flg22 stock, if applicable.

Plant Preparation: Use healthy, well-watered 4-6 week old Arabidopsis thaliana plants. Select

fully expanded leaves of similar developmental stages for infiltration.

Infiltration: Using a 1 mL needleless syringe, gently infiltrate the abaxial side of the leaf with

the 1 µM flg22 solution or the mock solution until the leaf appears water-soaked. Infiltrate at

least three leaves per treatment condition.[2]

Incubation: Place the plants back into the growth chamber for the desired elicitation time

(e.g., 6-24 hours). A robust callose response is typically observed after 16-24 hours.[3]

Tissue Harvesting: After incubation, excise the infiltrated leaves or use a cork borer to collect

leaf discs from the infiltrated area.
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Protocol 2: Aniline Blue Staining of Callose
Fixing and Clearing: Immediately place the harvested leaf tissue into a well of a microplate

containing 1 mL of 95% ethanol. This step fixes the tissue and removes chlorophyll.[3]

Incubate on a rocker at room temperature. Change the ethanol multiple times over 30-60

minute intervals until the tissue is clear and appears translucent white.[3]

Rehydration: Remove the 95% ethanol and rehydrate the tissue by washing with 1 mL of

50% ethanol for 30 minutes, followed by two washes with sterile dH₂O for 30 minutes each.

Pre-incubation: Replace the dH₂O with 1 mL of 67 mM K₂HPO₄ (pH 12) and incubate for 30

minutes at room temperature on a rocker.[4]

Staining: Prepare a fresh 0.01% (w/v) aniline blue staining solution in 67 mM K₂HPO₄ (pH

12).[4] Remove the K₂HPO₄ solution from the wells and add 1 mL of the aniline blue staining

solution. Wrap the plate in aluminum foil to protect it from light and incubate for 60 minutes at

room temperature on a rocker.[4]

Washing: Discard the staining solution and wash the tissue with 1 mL of 67 mM K₂HPO₄ (pH

12) for 60 minutes to remove excess stain.[4]

Mounting and Visualization: Mount the stained tissue in a drop of 50% glycerol on a

microscope slide. Observe the callose deposits as bright yellow-green fluorescent spots

under a fluorescence microscope using a UV or DAPI filter set.[1]

Experimental Workflow
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Caption: Experimental workflow for flg22-induced callose deposition staining.
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Data Presentation
The quantification of callose deposits is typically performed using image analysis software

(e.g., ImageJ/Fiji) to count the number of fluorescent spots per unit area.[5][6] Below is a table

summarizing representative quantitative data from a time-course experiment of callose

deposition in Arabidopsis thaliana leaves after infiltration with 1 µM flg22.

Time After Infiltration Treatment
Mean Number of Callose
Deposits per mm² (± SD)

0 h 1 µM flg22 5 ± 2

60 min 1 µM flg22 25 ± 8

90 min 1 µM flg22 40 ± 12

6 h 1 µM flg22 150 ± 30

24 h 1 µM flg22 350 ± 55

24 h Mock 10 ± 4

Data are representative of typical results and are based on values reported in the literature.[4]

[7] SD = Standard Deviation.

Discussion and Troubleshooting
Specificity of Aniline Blue: While widely used, aniline blue is not entirely specific to callose

and may bind to other β-glucans.[3] However, the strong, localized fluorescence upon

elicitation is a reliable indicator of callose deposition.

pH of Staining Solution: The basic pH (around 12) of the aniline blue staining solution is

critical for optimal fluorescence of the callose-dye complex.[4]

Light Sensitivity: Aniline blue is light-sensitive; therefore, the staining step should be

performed in the dark to prevent degradation of the fluorochrome.[4]

Wound Response: Mechanical damage during handling and infiltration can induce wound-

related callose deposition. Care should be taken to handle the plants gently. Including a
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mock-infiltrated control is essential to distinguish between wound-induced and flg22-induced

callose.

Variability: The intensity of the callose response can vary depending on plant age, growth

conditions, and even the time of day.[3] Consistency in experimental conditions is key to

obtaining reproducible results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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